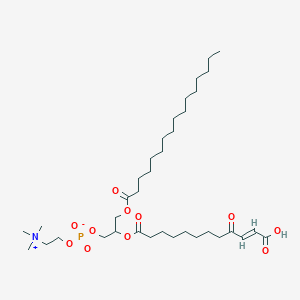

KDdiA-PC

Description

Properties

Molecular Formula |

C36H66NO11P |

|---|---|

Molecular Weight |

719.9 g/mol |

IUPAC Name |

[2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+ |

InChI Key |

XWKBYMQTSGGZLW-CYYJNZCTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) is a prominent oxidized phospholipid species and a high-affinity ligand for the scavenger receptor CD36.[1][2] As a component of oxidized low-density lipoprotein (oxLDL), KDdiA-PC plays a critical role in the pathogenesis of atherosclerosis. Its interaction with CD36 on macrophages initiates a signaling cascade that leads to the uptake of oxLDL, cellular cholesterol accumulation, and the formation of foam cells, a hallmark of atherosclerotic plaques.[3][4] This guide provides a comprehensive technical overview of KDdiA-PC, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Concepts

KDdiA-PC is chemically defined as 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine.[1][5] It belongs to a family of oxidized phospholipids (B1166683) that are generated during oxidative stress and are found enriched in atherosclerotic lesions.[3] The defining structural feature of KDdiA-PC and similar oxidized phospholipids that confers high-affinity binding to CD36 is an oxidatively truncated sn-2 acyl group with a terminal γ-oxo-α,β-unsaturated carbonyl moiety.[6]

Physicochemical Properties

| Property | Value | Reference |

| Formal Name | 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine | [1] |

| CAS Number | 439904-34-4 | [1] |

| Molecular Formula | C36H66NO11P | [1][7] |

| Molecular Weight | 719.9 g/mol | [1][7] |

| Synonyms | PKDdiA-PC | [7] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of KDdiA-PC involves its specific binding to the macrophage scavenger receptor CD36.[1][3] This interaction is largely electrostatic, occurring between the negatively charged carboxylate group on the sn-2 acyl chain of KDdiA-PC and positively charged lysine (B10760008) residues (specifically Lys164 and Lys166) within the binding domain of CD36.[6]

Upon binding, KDdiA-PC facilitates the recognition and uptake of oxLDL particles by macrophages. This process is a critical step in the formation of foam cells.[3] The binding of KDdiA-PC to CD36 can trigger downstream signaling pathways, including the activation of c-Jun N-terminal kinases (JNK), which are involved in the cellular response to stress and inflammation.[4]

Signaling Pathway Diagram

Caption: KDdiA-PC signaling pathway leading to foam cell formation.

Experimental Protocols

The following are detailed methodologies for key experiments involving KDdiA-PC, synthesized from published research.

Preparation of KDdiA-PC Containing Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating KDdiA-PC, which can be used in various binding and cellular uptake assays.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or similar carrier phospholipid

-

KDdiA-PC

-

Argon gas

-

Phosphate-buffered saline (PBS), pH 7.4

-

Mini-extruder with 0.1 µm polycarbonate filters

Procedure:

-

In a clean glass vial, dissolve the desired molar ratio of POPC and KDdiA-PC in chloroform. A typical ratio for binding assays is 5-10 mol % KDdiA-PC.

-

Evaporate the chloroform under a gentle stream of argon gas to form a thin lipid film on the bottom of the vial.

-

Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with argon-sparged PBS by vortexing vigorously. This will form multilamellar vesicles.

-

To create unilamellar vesicles, subject the vesicle suspension to multiple extrusions (at least 10 passes) through a 0.1 µm polycarbonate filter using a mini-extruder at a temperature above the lipid transition temperature (e.g., 37°C).

-

The resulting SUVs can be stored under argon at 4°C for a short period before use.

CD36 Binding Assay (Competition Format)

This assay measures the ability of KDdiA-PC-containing vesicles to compete with a labeled ligand (e.g., 125I-oxLDL) for binding to CD36 expressed on cells.

Materials:

-

HEK-293 cells stably transfected with human CD36

-

Control (mock-transfected) HEK-293 cells

-

125I-labeled oxidized LDL (125I-oxLDL)

-

KDdiA-PC containing vesicles (prepared as in 3.1)

-

Binding buffer (e.g., DMEM with 0.1% BSA)

-

Wash buffer (e.g., cold PBS)

-

Gamma counter

Procedure:

-

Plate CD36-expressing and control cells in 24-well plates and grow to confluency.

-

On the day of the experiment, wash the cells once with binding buffer.

-

Prepare serial dilutions of the KDdiA-PC vesicles (unlabeled competitor) in binding buffer.

-

Add a constant concentration of 125I-oxLDL (e.g., 5 µg/mL) to each well, along with the varying concentrations of the competitor vesicles.

-

Incubate the plates at 4°C for 3-4 hours with gentle agitation.

-

Aspirate the incubation medium and wash the cells three times with cold wash buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

-

Calculate the specific binding by subtracting the radioactivity bound to control cells from that bound to CD36-expressing cells.

-

Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.

Macrophage Foam Cell Formation Assay

This assay quantifies the accumulation of cholesterol esters in macrophages after treatment with KDdiA-PC, indicating foam cell formation.

Materials:

-

Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)

-

KDdiA-PC containing vesicles

-

[14C]oleic acid

-

RPMI 1640 medium with 10% fetal bovine serum

-

Thin-layer chromatography (TLC) plates

-

Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) as the mobile phase

-

Scintillation counter

Procedure:

-

Plate macrophages in 12-well plates and allow them to adhere.

-

Incubate the cells with KDdiA-PC vesicles (e.g., 30 µM) and [14C]oleic acid (e.g., 1.5 µCi/mL) in culture medium at 37°C.

-

After 24 hours, remove the medium and wash the cells with PBS.

-

Extract the cellular lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2, v/v).

-

Separate the cholesterol esters from other lipids by TLC using the specified mobile phase.

-

Scrape the silica (B1680970) corresponding to the cholesterol ester band and quantify the radioactivity by liquid scintillation counting.

-

An increase in [14C]oleate incorporation into cholesterol esters indicates foam cell formation.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of KDdiA-PC on macrophage foam cell formation.

Caption: Workflow for macrophage foam cell formation assay.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of KDdiA-PC with CD36.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for competing 125I-NO2-LDL binding to CD36 | Comparable to its analog KOdiA-PC | HEK-293 cells overexpressing CD36 | [5] |

| Binding Affinity to CD36 | High affinity | GST-CD36 fusion protein | [6] |

| Effective Concentration for Foam Cell Formation | ~30 µM | Mouse peritoneal macrophages | [5] |

| Molar Ratio for CD36 Binding in Vesicles | 0.3 mol% sufficient | In vitro binding assay | [2] |

| Concentration for CD36 Binding in SLBs | Gradients of 5, 7, or 10 mol% | Supported Lipid Bilayers | [8][9] |

Conclusion

KDdiA-PC is a crucial molecule in the study of atherosclerosis and lipid metabolism. Its specific and high-affinity interaction with the CD36 scavenger receptor provides a clear mechanism for the uptake of oxidized lipids and the subsequent formation of foam cells. The experimental protocols and data presented in this guide offer a foundation for researchers to further investigate the roles of KDdiA-PC and other oxidized phospholipids in cardiovascular disease and to explore potential therapeutic interventions targeting this pathway.

References

- 1. Oxidized phosphatidylserine–CD36 interactions play an essential role in macrophage-dependent phagocytosis of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel family of atherogenic oxidized phospholipids promotes macrophage foam cell formation via the scavenger receptor CD36 and is enriched in atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A CD36-dependent signaling cascade is necessary for macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling KDdiA-PC: A Key Ligand in Atherosclerosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex landscape of cardiovascular disease, the role of oxidized phospholipids (B1166683) (oxPLs) has emerged as a critical area of investigation. Among these, 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) stands out as a potent bioactive lipid. It is a specific oxidized phosphatidylcholine found in oxidized low-density lipoprotein (oxLDL) particles and is recognized as a high-affinity ligand for the scavenger receptor CD36. This interaction is a pivotal event in the pathogenesis of atherosclerosis, triggering cellular signaling cascades that lead to foam cell formation and the progression of atherosclerotic plaques. This technical guide provides a comprehensive overview of KDdiA-PC, including its chemical identity, quantitative data on its receptor interactions, detailed experimental protocols for its study, and a visualization of its associated signaling pathway.

Synonyms for KDdiA-PC include:

-

[(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1]

-

1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine[1]

Quantitative Data: Receptor Binding Affinity

The interaction between KDdiA-PC and the scavenger receptor CD36 is a key aspect of its biological function. The following table summarizes quantitative data from competitive binding assays, illustrating the affinity of KDdiA-PC and related molecules for CD36. The IC50 value represents the concentration of a ligand that is required to inhibit 50% of the binding of a radiolabeled ligand, in this case, 125I-NO2-LDL, to cells overexpressing CD36.

| Compound | Description | IC50 (nM) for CD36 Binding |

| KDdiA-PC | 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine | ~100 |

| KOdiA-PC | 1-palmitoyl-2-(5-keto-6-octendioyl)-sn-glycero-3-phosphocholine | ~150 |

| PDPC | 1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine | ~200 |

| PSPC | 1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine | ~250 |

Data is approximated from graphical representations in referenced literature. The binding abilities were determined by assessing the concentrations of synthetic phospholipids required to block 50% of 125I-NO2-LDL binding to CD36 transfected cells.[2]

Experimental Protocols

Protocol 1: Synthesis of KDdiA-PC

The synthesis of KDdiA-PC and other oxidized phospholipids was first described by Podrez, et al. in 2002.[3] The following is a generalized protocol based on the principles outlined in their work and subsequent publications.

Objective: To chemically synthesize 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC).

Methodology:

-

Oxidation of Precursor Phospholipid: The synthesis starts with a commercially available, structurally defined phosphatidylcholine, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). The oxidation of PLPC is induced using a system that mimics biological oxidation, such as the myeloperoxidase (MPO)-H2O2-NO2- system.[3]

-

Purification of Oxidized Products: The resulting mixture of oxidized phospholipids is separated using high-performance liquid chromatography (HPLC). A C18 reverse-phase column is typically used with a gradient of organic solvent (e.g., methanol/acetonitrile) in an aqueous buffer. Fractions are collected and monitored by UV-Vis spectroscopy and mass spectrometry.

-

Structural Identification and Confirmation: The fraction corresponding to KDdiA-PC is identified by online electrospray ionization tandem mass spectrometry (LC/ESI/MS/MS).[3][4] The structure is then confirmed using high-resolution mass spectrometry to determine the exact mass and multinuclear NMR spectroscopy to elucidate the precise arrangement of atoms.[3]

-

Quantification: The concentration of the purified KDdiA-PC can be determined using a phosphate (B84403) assay or by comparison with a known standard.

Protocol 2: CD36 Competitive Binding Assay

This protocol describes a cell-based assay to determine the binding affinity of KDdiA-PC to the CD36 receptor.

Objective: To quantify the ability of KDdiA-PC to compete with a known radiolabeled ligand for binding to CD36 expressed on host cells.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with human CD36 are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) to confluency.

-

Preparation of Ligands:

-

Radiolabeled Ligand: 125I-labeled nitrated-oxidized LDL (125I-NO2-LDL) is prepared as previously described.[2]

-

Competitor Ligand: A stock solution of KDdiA-PC in an appropriate solvent (e.g., ethanol) is prepared and serially diluted to a range of concentrations. Vesicles containing KDdiA-PC can be prepared by extrusion through a polycarbonate filter.[2]

-

-

Binding Assay:

-

The CD36-expressing cells are washed and incubated in a binding buffer.

-

A fixed concentration of 125I-NO2-LDL (e.g., 5 µg/mL) is added to the cells.

-

Increasing concentrations of KDdiA-PC (or other competitor lipids) are added to the wells.

-

The cells are incubated at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

-

Washing and Lysis: The cells are washed multiple times with a cold wash buffer to remove unbound radioligand. The cells are then lysed with a suitable lysis buffer (e.g., containing NaOH).

-

Quantification: The amount of bound 125I-NO2-LDL is quantified by measuring the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: The percentage of specific binding is calculated for each concentration of the competitor. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a one-site competition model using non-linear regression analysis.[2]

Signaling Pathway and Visualization

The binding of KDdiA-PC to the scavenger receptor CD36 on macrophages and platelets initiates a complex intracellular signaling cascade. This pathway plays a crucial role in the cellular responses that contribute to atherosclerosis and thrombosis. Key events in this pathway include the recruitment and activation of Src family kinases, which in turn activate downstream MAP kinases, ultimately leading to cellular responses such as foam cell formation and platelet activation.

The following diagram illustrates the key steps in the CD36 signaling pathway initiated by oxidized phospholipids like KDdiA-PC.

Caption: KDdiA-PC binding to CD36 initiates a signaling cascade involving Src kinases and MAP kinases.

Conclusion

KDdiA-PC is a structurally defined oxidized phospholipid that serves as a high-affinity ligand for the scavenger receptor CD36. The interaction between KDdiA-PC and CD36 is a critical event in the molecular pathogenesis of atherosclerosis, driving macrophage foam cell formation and promoting a pro-thrombotic state. The quantitative data on its binding affinity, coupled with detailed experimental protocols for its synthesis and study, provide a robust framework for further research into its biological roles. The elucidation of the CD36 signaling pathway activated by KDdiA-PC offers potential targets for the development of novel therapeutic interventions aimed at mitigating cardiovascular disease. Further investigation into the precise downstream effects of this signaling axis will be crucial for a comprehensive understanding of its role in health and disease.

References

- 1. Design and Synthesis of a Stable Oxidized Phospholipid Mimic with Specific Binding Recognition for Macrophage Scavenger Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Identification of a Novel Family of Oxidized Phospholipids That Serve as Ligands for the Macrophage Scavenger Receptor CD36* | Semantic Scholar [semanticscholar.org]

- 3. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel family of atherogenic oxidized phospholipids promotes macrophage foam cell formation via the scavenger receptor CD36 and is enriched in atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine and Related Oxidized Phospholipids

Disclaimer: Information on the specific molecule 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (PKDdiA-PC) is limited in publicly available literature. This guide provides a comprehensive overview of this molecule based on available data and draws on extensive research on structurally and functionally similar oxidized phospholipids (B1166683), such as 1-(palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine (KOdiA-PC) and 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (B3025673) (PoxnoPC), to present a thorough technical resource for researchers, scientists, and drug development professionals.

Introduction to Oxidized Phospholipids (OxPLs)

Oxidized phospholipids are generated from the oxidation of polyunsaturated fatty acids esterified to the glycerol (B35011) backbone of phospholipids.[1] This process is a hallmark of oxidative stress and is implicated in a variety of chronic inflammatory diseases, most notably atherosclerosis.[1][2] OxPLs are recognized as key pathogenic components of oxidized low-density lipoproteins (oxLDL), contributing to the initiation and progression of atherosclerotic plaques.[1] These molecules exert a wide range of biological effects, acting as signaling molecules that can modulate inflammatory responses, gene expression, and cellular functions.[2][3] A critical aspect of their pathophysiology is their recognition by scavenger receptors on immune cells, such as CD36 on macrophages, which leads to foam cell formation, a key event in atherogenesis.[4][5]

Chemical Structure and Properties

The fundamental structure of these molecules consists of a glycerophosphocholine backbone with a saturated fatty acid, typically palmitic acid, at the sn-1 position. The sn-2 position is occupied by an oxidized, truncated fatty acyl chain that imparts the specific biological activity to the molecule.

2.1. 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (PKDdiA-PC)

This molecule features an 11-carbon dicarboxylic acyl chain with an oxo group at the C9 position and a double bond in the trans configuration between C10 and C11 at the sn-2 position.[6] This specific structure is crucial for its recognition by scavenger receptors.[7]

2.2. Structurally Related Analogs

-

KOdiA-PC (1-(palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine): This is a well-characterized OxPL with a C8 dicarboxylic acid at the sn-2 position containing a keto group. It is a potent ligand for the CD36 receptor.[8][9]

-

PoxnoPC (1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine): This OxPL has a C9 chain with a terminal aldehyde group at the sn-2 position.[10][11] Unlike PKDdiA-PC and KOdiA-PC, it possesses a neutral aldehyde group instead of a negatively charged carboxyl group at the terminus of the oxidized acyl chain.[11]

The presence of polar functional groups (carboxyl, oxo, or aldehyde) on the truncated sn-2 chain leads to a conformational change where this chain can protrude from the lipid bilayer into the aqueous phase, forming a "lipid whisker" model.[12] This orientation makes the oxidized moiety accessible for binding to scavenger receptors like CD36.[12]

2.3. Physicochemical Properties

The introduction of oxidized acyl chains alters the biophysical properties of lipid membranes. Studies on PoxnoPC and the related PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) have shown that these molecules can decrease the thickness of the lipid bilayer and affect lipid packing and membrane permeability.[11][13] The orientation of the oxidized tail differs depending on its terminal group, with carboxylated tails tending to extend towards the aqueous interface, while aldehyde groups may embed deeper into the bilayer.[11][13]

| Property | PKDdiA-PC | KOdiA-PC | PoxnoPC | Reference |

| Molecular Formula | C36H66NO11P | C32H58NO11P | C30H58NO9P | [6][14] |

| Molecular Weight | 723.88 g/mol | 663.8 g/mol | 607.75 g/mol | [6][14][15] |

| Key Structural Feature | C11 dicarboxylic oxo-acyl chain at sn-2 | C8 dicarboxylic keto-acyl chain at sn-2 | C9 monocarboxylic oxo-acyl chain at sn-2 | [6][10][14] |

Biological Role and Signaling Pathways

Oxidized phospholipids like PKDdiA-PC and KOdiA-PC are key ligands for the macrophage scavenger receptor CD36.[7][16] The binding of these lipids, often presented on the surface of oxLDL, to CD36 is a critical step in the pathogenesis of atherosclerosis.[4][8]

3.1. CD36-Mediated Signaling in Macrophages

The interaction of OxPLs with CD36 on macrophages initiates a signaling cascade that leads to the uptake of oxLDL and the transformation of macrophages into foam cells.[17] This process is central to the development of atherosclerotic plaques.[5] The signaling pathway involves the activation of protein kinase C (PKC) and the subsequent activation of the transcription factor peroxisome proliferator-activated receptor-gamma (PPAR-γ).[17] PPAR-γ, in turn, upregulates the expression of CD36, creating a positive feedback loop that enhances the uptake of oxLDL.[17]

Experimental Protocols

The study of oxidized phospholipids involves their synthesis, purification, and characterization, as well as various in vitro and in vivo assays to assess their biological activity.

4.1. Synthesis and Purification of Oxidized Phospholipids

The synthesis of specific OxPLs like KOdiA-PC and PKDdiA-PC is a complex process that is often not detailed in full in every publication but follows general principles of organic chemistry and lipid chemistry. A general approach involves:

-

Starting Material: Typically, a lysophosphatidylcholine (B164491) with a defined fatty acid at the sn-1 position (e.g., 1-palmitoyl-sn-glycero-3-phosphocholine) is used.

-

Synthesis of the Oxidized Acyl Chain: The specific dicarboxylic acid or oxo-acid to be esterified to the sn-2 position is synthesized separately. This often involves multiple steps of organic synthesis to create the desired chain length and functional groups.

-

Esterification: The synthesized oxidized acyl chain is then coupled to the hydroxyl group at the sn-2 position of the lysophosphatidylcholine. This can be achieved using various coupling reagents common in lipid synthesis.

-

Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.[7]

-

Characterization: The structure and purity of the synthesized OxPL are confirmed by mass spectrometry (e.g., LC/ESI/MS/MS).[7]

4.2. In Vitro Macrophage Uptake Assay

This assay is crucial for determining the ability of OxPLs to mediate the uptake of lipoproteins by macrophages via scavenger receptors.

-

Cell Culture: A macrophage cell line (e.g., THP-1 derived macrophages or primary mouse macrophages) is cultured under standard conditions.[16]

-

Preparation of Labeled Lipoproteins/Nanoparticles: Lipoproteins (like LDL) or synthetic nanoparticles are labeled with a fluorescent probe. The OxPL of interest (e.g., KOdiA-PC) is incorporated into these particles.[16]

-

Incubation: The cultured macrophages are incubated with the labeled particles containing the OxPL. Control experiments are run with particles lacking the OxPL.

-

Quantification of Uptake: After incubation, the cells are washed to remove unbound particles. The amount of internalized fluorescence is quantified using techniques like flow cytometry or fluorescence microscopy.[16]

-

Inhibition Studies: To confirm the role of a specific receptor like CD36, the assay can be repeated in the presence of a blocking antibody against CD36 or in cells where the CD36 gene has been knocked down. A significant reduction in uptake in the presence of the inhibitor confirms the receptor's involvement.[16]

4.3. Experimental Workflow for Macrophage Uptake Assay

Conclusion

1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (PKDdiA-PC) and its analogs are potent bioactive lipids that play a significant role in the pathophysiology of atherosclerosis and other inflammatory conditions. Their ability to act as high-affinity ligands for the scavenger receptor CD36 makes them critical molecules in the process of foam cell formation. Understanding the structure, function, and signaling pathways of these oxidized phospholipids is essential for the development of novel therapeutic strategies targeting diseases driven by oxidative stress. Further research into the specific biological activities of PKDdiA-PC will be valuable in elucidating the diverse roles of different OxPL species in health and disease.

References

- 1. Oxidised phospholipids as biomarkers in human disease [smw.ch]

- 2. Oxidized phospholipids as modulators of inflammation in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDdiA-PC | C36H66NO11P | CID 71684450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-atherogenic effects of CD36-targeted epigallocatechin gallate-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01692G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KOdiA-PC | C32H58NO11P | CID 91885957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nanoparticles target intimal macrophages in atherosclerotic lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of CD36 expression by oxidized LDL and IL-4 by a common signaling pathway dependent on protein kinase C and PPAR-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KDdiA-PC as an Oxidized Phospholipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(9-keto-10-dodecendioyl)-sn-glycero-3-phosphocholine (KDdiA-PC) is a prominent member of the family of oxidized phospholipids (B1166683) (oxPLs), which are increasingly recognized for their significant roles in a variety of physiological and pathological processes. Formed from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), a common component of cellular membranes and lipoproteins, KDdiA-PC acts as a potent bioactive lipid mediator.[1] Its accumulation in tissues is particularly associated with chronic inflammatory conditions, most notably atherosclerosis.

This technical guide provides a comprehensive overview of KDdiA-PC, focusing on its structure, biological activities, and the underlying molecular mechanisms of action. It is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, immunology, and drug development who are interested in the roles of oxidized phospholipids in health and disease. This document details the interaction of KDdiA-PC with its primary receptor, the scavenger receptor CD36, and the subsequent signaling cascades that lead to significant cellular responses, such as macrophage foam cell formation, a critical event in the development of atherosclerotic plaques.

Structure and Formation of KDdiA-PC

KDdiA-PC is structurally characterized by a palmitoyl (B13399708) group at the sn-1 position and a truncated, oxidized acyl group at the sn-2 position of the glycerol (B35011) backbone, with a phosphocholine (B91661) headgroup. The sn-2 acyl chain is a 12-carbon dicarboxylic acid with a ketone group at the 9th position and a double bond between the 10th and 11th carbons. This γ-oxo-α,β-unsaturated carboxylic acid moiety is a key structural feature responsible for its high-affinity binding to scavenger receptors.[2][3]

The formation of KDdiA-PC occurs through the oxidative modification of PLPC, a process that can be initiated by enzymatic and non-enzymatic reactions involving reactive oxygen species (ROS). This oxidative process leads to the truncation of the linoleoyl group at the sn-2 position, resulting in the formation of the characteristic functional groups of KDdiA-PC.

Biological Activities and Interaction with CD36

The primary and most well-characterized biological activity of KDdiA-PC is its function as a high-affinity ligand for the class B scavenger receptor CD36.[1] This interaction is a critical initiating event in the pathogenesis of atherosclerosis. By binding to CD36 on the surface of macrophages, KDdiA-PC facilitates the uptake of oxidized low-density lipoprotein (oxLDL), leading to the accumulation of cholesterol esters and the transformation of macrophages into foam cells.[4]

Quantitative Data on KDdiA-PC and CD36 Interaction

The binding of KDdiA-PC to CD36 is a high-affinity interaction that can be quantified in competitive binding assays. The following table summarizes key quantitative data from such an assay, where the ability of various phospholipids to compete with the binding of radiolabeled nitrated LDL (¹²⁵I-NO₂-LDL) to CD36-expressing cells was measured.

| Competitor Phospholipid | IC₅₀ for CD36 Binding (µM) | Reference |

| KDdiA-PC | ~5 | [5] |

| KOdiA-PC | ~5 | [5] |

| PDPC | ~7 | [5] |

| PSPC | ~10 | [5] |

Table 1: Competitive binding activity of KDdiA-PC and other synthetic phospholipids for the scavenger receptor CD36. IC₅₀ values were determined by the ability of the phospholipids to inhibit the binding of ¹²⁵I-NO₂-LDL to HEK293 cells overexpressing CD36.[5]

Signaling Pathways Modulated by KDdiA-PC

The binding of KDdiA-PC to CD36 initiates a complex intracellular signaling cascade that ultimately leads to the engulfment of oxidized lipoproteins and the formation of foam cells. A key pathway involves the activation of non-receptor Src family kinases, followed by a MAP kinase cascade.

CD36 Signaling Cascade

Upon ligand binding, CD36 recruits and activates the Src family kinases Fyn and Lyn.[6] This leads to the subsequent activation of a downstream signaling complex that includes Vav family guanine (B1146940) nucleotide exchange factors.[2][4][6][7] Vav proteins, in turn, activate the MAP kinase kinase kinase MEKK2, which then phosphorylates and activates the MAP kinase kinase MKK4. Finally, MKK4 activates the MAP kinase JNK2, a critical effector in this pathway.[2] Activated JNK2 is thought to regulate the endocytic machinery, including the GTPase dynamin, which is involved in the scission of endocytic vesicles, leading to the internalization of oxLDL.[2]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uptake of Oxidized Low Density Lipoprotein by CD36 Occurs by an Actin-dependent Pathway Distinct from Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Two Distinct Immunomodulatory Lipids: Kdo2-Lipid A and KDdiA-PC

Introduction

An initial query for the biological role of "Kdo2-lipid A-phosphatidylcholine" (KDdiA-PC) has revealed a likely conflation of two distinct, yet biologically significant, lipid molecules: Kdo2-Lipid A and KDdiA-PC , an oxidized phospholipid. This technical guide addresses this ambiguity by providing an in-depth overview of each molecule, detailing their respective biological roles, associated signaling pathways, experimental methodologies, and quantitative data. This document is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and cardiovascular disease.

Part 1: Kdo2-Lipid A - A Potent Activator of Innate Immunity

1.1. Core Concepts

3-deoxy-D-manno-octulosonic acid-lipid A (Kdo2-lipid A) is the minimal and essential component of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] It functions as a powerful pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system of host organisms.[1] The primary receptor for Kdo2-lipid A is the Toll-like receptor 4 (TLR4) in a complex with myeloid differentiation protein 2 (MD2).[2][3] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.[1][3] Due to its well-defined structure and potent, specific activity, Kdo2-Lipid A is a crucial tool for studying innate immunity and a target for the development of novel antibiotics and vaccine adjuvants.

1.2. Biological Role and Signaling Pathway

The primary biological role of Kdo2-lipid A in host-pathogen interactions is the potent activation of the innate immune system. This process is initiated by the binding of Kdo2-lipid A to the TLR4/MD2 complex on the surface of immune cells such as macrophages and dendritic cells.[1][3] This binding event induces the dimerization of the TLR4 receptor, which in turn initiates a downstream signaling cascade.[3]

This signaling cascade proceeds via two major branches: the MyD88-dependent and the TRIF-dependent pathways.[3]

-

MyD88-dependent pathway: This pathway leads to the activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory gene expression.[3][4] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other inflammatory mediators.[3]

-

TRIF-dependent pathway: This pathway results in the activation of the transcription factor IRF3, which is crucial for the induction of type I interferons (IFN-α/β).[3] Type I interferons play a key role in antiviral responses and also modulate the adaptive immune response.

The activation of these pathways by Kdo2-lipid A culminates in a robust inflammatory response aimed at clearing the bacterial infection.[3]

1.3. Quantitative Data

The bioactivity of Kdo2-Lipid A is typically quantified by its ability to induce cellular responses, such as the production of cytokines and other inflammatory mediators.

| Parameter | Cell Type | Concentration | Response | Reference |

| TNF-α Release | Rat spinal astrocytes | 1 µM | 6.2 ± 0.6 ng/mL | [5] |

| PGE2 Release | Rat spinal astrocytes | 1 µM | 1.4 ± 0.3 ng/mL | [5] |

| Sphingolipid Increase | RAW264.7 macrophages | Not specified | 1.5 to 2.6 x 10^9 molecules/cell in 24h | [2] |

1.4. Experimental Protocols

1.4.1. Purification of Kdo2-Lipid A from E. coli Mutant Strain

Kdo2-Lipid A can be purified in large quantities from heptose-deficient E. coli mutant strains, such as WBB06 or WJW00, which accumulate this LPS precursor.[6][7][8]

Protocol:

-

Cell Culture and Harvest: Grow the E. coli mutant strain in a suitable medium to a high density. Harvest the cells by centrifugation.

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

Resuspend the cell pellet in a single-phase Bligh-Dyer mixture (chloroform:methanol:water, 1:2:0.8 v/v/v).

-

Separate the phases by adding chloroform (B151607) and water to achieve a final ratio of 2:2:1.8 (v/v/v).

-

Collect the lower organic phase containing the lipids.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography: Apply the lipid extract to a silica gel column and elute with a chloroform:methanol gradient to separate Kdo2-Lipid A from other lipids.

-

DEAE-Cellulose Chromatography: Further purify the Kdo2-Lipid A fraction on a DEAE-cellulose column using a salt gradient in a chloroform:methanol solvent system.

-

Reversed-Phase Chromatography: Perform a final purification step using a C18 reversed-phase column with a suitable organic solvent gradient.[6]

-

-

Purity Assessment: Analyze the purity of the final Kdo2-Lipid A preparation by electrospray ionization mass spectrometry (ESI-MS) and thin-layer chromatography (TLC).[7][9]

1.4.2. Assessment of Kdo2-Lipid A Bioactivity

The biological activity of purified Kdo2-Lipid A is typically assessed by its ability to stimulate TLR4-dependent responses in cultured macrophages.

Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium.

-

Stimulation: Treat the cells with varying concentrations of Kdo2-Lipid A for a defined period (e.g., 4-24 hours). Include a negative control (vehicle) and a positive control (e.g., commercial LPS).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: Lyse the cells and extract total RNA. Analyze the expression of inflammatory genes by quantitative real-time PCR (qRT-PCR).

-

Signaling Pathway Activation: Analyze the activation of key signaling proteins (e.g., phosphorylation of NF-κB) by Western blotting.[4][6]

1.5. Mandatory Visualizations

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Kdo2-lipid A, a TLR4-specific agonist, induces de novo sphingolipid biosynthesis in RAW264.7 macrophages, which is essential for induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATF3 Plays a Key Role in Kdo2-Lipid A-Induced TLR4-Dependent Gene Expression via NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kdo2-Lipid A of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Construction and Characterization of an Escherichia coli Mutant Producing Kdo2-Lipid A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Construction and Characterization of an Escherichia coli Mutant Producing Kdo2-Lipid A [mdpi.com]

The Core Interaction: A Technical Guide to KDdiA-PC and Scavenger Receptor CD36

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC), a prominent oxidized phospholipid, and the scavenger receptor CD36. This interaction is a key event in the pathogenesis of atherosclerosis, making it a significant target for therapeutic intervention. This document provides a comprehensive overview of the binding characteristics, experimental methodologies to study this interaction, and the downstream signaling cascades that are initiated.

Quantitative Data Summary

The binding of oxidized phospholipids (B1166683) like KDdiA-PC to CD36 is a high-affinity interaction. The following tables summarize the available quantitative data from competitive binding assays and related studies.

Table 1: Competitive Binding of Oxidized Phospholipids to CD36

| Ligand | Assay System | IC50 (µM) | Reference |

| KDdiA-PC | Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected HEK293 cells | ~25 | [1] |

| KOdiA-PC | Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected HEK293 cells | ~20 | [1] |

| PSPC | Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected HEK293 cells | ~30 | [1] |

| PDPC | Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected HEK293 cells | ~25 | [1] |

IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of the radiolabeled ligand. A lower IC50 value indicates a higher affinity.

Table 2: Binding Affinity of Oxidized LDL (a carrier of KDdiA-PC) to CD36

| Ligand | Receptor | Method | KD (µg/mL) | Reference |

| oxLDL | Recombinant human CD36 | Surface Plasmon Resonance | 27.9 ± 2.1 | [2] |

KD (dissociation constant) is a measure of binding affinity. A lower KD value indicates a stronger binding affinity. oxLDL is a complex particle containing various oxidized lipids, including KDdiA-PC.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the KDdiA-PC-CD36 interaction. Below are protocols for key experiments.

GST-CD36 Fusion Protein Binding Assay

This assay is used to identify and characterize the binding of ligands to a specific domain of CD36.

a. Expression and Purification of GST-CD36 Fusion Proteins:

-

Transform E. coli (e.g., BL21 strain) with a plasmid vector containing the GST-CD36 fusion protein construct (e.g., pGEX vector with the CD36 extracellular domain spanning amino acids 118-182).

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to culture for several hours.

-

Harvest the bacterial cells by centrifugation and resuspend the pellet in a lysis buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Add glutathione-Sepharose beads to the supernatant and incubate to allow the GST-fusion protein to bind to the beads.

-

Wash the beads with a wash buffer to remove non-specifically bound proteins.

-

Elute the purified GST-CD36 fusion protein from the beads using an elution buffer containing reduced glutathione.

b. Ligand Binding Assay:

-

Immobilize the purified GST-CD36 fusion protein on glutathione-coated microplate wells.

-

Prepare vesicles containing the lipid of interest (e.g., KDdiA-PC) and a radiolabeled tracer, such as [³H]DPPC.

-

Add the lipid vesicles to the wells containing the immobilized GST-CD36 fusion protein.

-

Incubate at room temperature to allow binding to occur.

-

Wash the wells to remove unbound vesicles.

-

Quantify the amount of bound vesicles by measuring the radioactivity using a scintillation counter.

-

For competition assays, pre-incubate the immobilized protein with varying concentrations of a non-radiolabeled competitor (e.g., unlabeled KDdiA-PC) before adding the radiolabeled vesicles.

Macrophage Foam Cell Formation Assay

This assay assesses the ability of oxidized lipids to induce lipid accumulation in macrophages, a key event in atherosclerosis.

a. Macrophage Culture and Treatment:

-

Culture macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages in appropriate culture medium.

-

Plate the cells in multi-well plates and allow them to adhere.

-

Treat the macrophages with oxidized LDL (oxLDL), which contains KDdiA-PC, at a concentration typically around 50 µg/mL for 24-48 hours.

b. Oil Red O Staining:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde.

-

Wash the cells with water and then with 60% isopropanol (B130326).

-

Stain the cells with a freshly prepared and filtered Oil Red O solution for 15-30 minutes at room temperature.

-

Wash the cells with 60% isopropanol and then with water to remove excess stain.

-

Visualize the intracellular lipid droplets, which will be stained red, using a light microscope.

-

For quantification, the stained lipid can be extracted with isopropanol and the absorbance measured at a specific wavelength.[3][4][5][6]

c. DiI-oxLDL Uptake Assay:

-

Label oxLDL with the fluorescent dye DiI (1,1′-dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate).

-

Incubate the cultured macrophages with DiI-oxLDL (typically 10 µg/mL) for a few hours.

-

Wash the cells to remove unbound DiI-oxLDL.

-

Analyze the uptake of DiI-oxLDL by the macrophages using fluorescence microscopy or flow cytometry.[3]

Site-Directed Mutagenesis of CD36

This technique is used to identify specific amino acid residues in CD36 that are critical for ligand binding.

-

Design primers containing the desired mutation (e.g., substitution of Lysine (B10760008) 164 and 166 to Alanine).[7]

-

Use a high-fidelity DNA polymerase to perform PCR using a plasmid containing the wild-type CD36 cDNA as a template and the mutagenic primers.

-

The PCR will amplify the entire plasmid, incorporating the desired mutation.

-

Digest the parental, non-mutated DNA template with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid) but not the newly synthesized, unmethylated PCR product.

-

Transform competent E. coli with the DpnI-treated, mutated plasmid.

-

Select for transformed bacteria and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

-

The mutated CD36 can then be expressed in a suitable cell line to assess its ligand-binding capacity.

Signaling Pathways and Visualizations

The interaction of KDdiA-PC with CD36 initiates a cascade of intracellular signaling events that contribute to the pro-atherogenic phenotype of macrophages.

KDdiA-PC-CD36 Binding and Downstream Signaling

Binding of KDdiA-PC, a component of oxLDL, to the extracellular domain of CD36 triggers a signaling cascade. This process involves the recruitment of Src family kinases, such as Lyn and Fyn, to the cytoplasmic tail of CD36. This leads to the activation of downstream signaling molecules, including the MAP kinase JNK and the guanine (B1146940) nucleotide exchange factor Vav. Ultimately, this signaling pathway promotes the internalization of oxLDL, leading to lipid accumulation and the formation of foam cells.[8][9][10][11][12]

Caption: KDdiA-PC binding to CD36 initiates a pro-atherogenic signaling cascade.

Experimental Workflow: GST-CD36 Fusion Protein Binding Assay

The workflow for a GST-fusion protein binding assay involves several key steps, from the expression and purification of the fusion protein to the final measurement of ligand binding.

Caption: Workflow for a GST-CD36 fusion protein binding assay.

Logical Relationship: The Role of Lysine Residues in KDdiA-PC Binding

The binding of the negatively charged KDdiA-PC to CD36 is critically dependent on an electrostatic interaction with positively charged lysine residues within the binding domain of CD36. Site-directed mutagenesis studies have confirmed the indispensable role of lysines 164 and 166.[2][7]

Caption: Electrostatic interaction between KDdiA-PC and key lysine residues on CD36.

References

- 1. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD36 Binds Oxidized Low Density Lipoprotein (LDL) in a Mechanism Dependent upon Fatty Acid Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. OXIDIZED LDL PHAGOCYTOSIS DURING FOAM CELL FORMATION IN ATHEROSCLEROTIC PLAQUES RELIES ON A PLD2-CD36 FUNCTIONAL INTERDEPENDENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CD36 Signaling in Vascular Redox Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidized LDL/CD36 interaction induces loss of cell polarity and inhibits macrophage locomotion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of KDdiA-PC Binding to CD36

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between oxidized phospholipids (B1166683) and the scavenger receptor CD36 is a critical event in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, non-alcoholic steatohepatitis (NASH), and sterile inflammation. Among the various oxidized phospholipids, 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) has been identified as a high-affinity ligand for CD36. Understanding the precise mechanism of this binding and the subsequent cellular signaling is paramount for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the KDdiA-PC-CD36 binding mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The Structural Basis of KDdiA-PC Binding to CD36

The binding of KDdiA-PC to CD36 is a highly specific interaction dictated by key structural features of both the ligand and the receptor.

Key Ligand Features: The defining characteristic of KDdiA-PC and other similar oxidized phospholipids that confer high-affinity binding to CD36 is the presence of a terminal γ-hydroxy(or oxo)-α,β-unsaturated carbonyl on the truncated sn-2 acyl group.[1] This structural motif is essential for recognition by the receptor. The negatively charged distal end of this modified acyl chain is thought to partition into the aqueous phase, making it accessible for interaction with CD36.[2]

Key Receptor Features: The primary binding site for oxidized phospholipids on human CD36 has been mapped to a region within the extracellular domain of the protein, specifically between amino acids 157 and 171.[2][3] Within this region, two positively charged lysine (B10760008) residues, Lysine 164 (Lys-164) and Lysine 166 (Lys-166) , are indispensable for the binding of oxidized phospholipids like KDdiA-PC.[2] The interaction is primarily electrostatic in nature, with the positively charged lysine residues forming a salt bridge with the negatively charged carboxylate group on the sn-2 acyl chain of KDdiA-PC.[4]

Quantitative Analysis of KDdiA-PC-CD36 Binding

While a definitive table of kinetic parameters (Kd, ka, kd) for the direct binding of isolated KDdiA-PC to CD36 is not consistently reported across the literature, data from various experimental approaches, primarily competition assays, consistently demonstrate a high-affinity interaction. The following table summarizes available quantitative data for the binding of oxidized lipoproteins and phospholipids to CD36.

| Ligand | Assay Type | Measured Parameter | Value | Reference |

| Oxidized Low-Density Lipoprotein (oxLDL) | Saturation Binding | Half-maximal binding | 11.2 ± 1.4 µg/ml (≅22 nM) | [2] |

| Oxidized Low-Density Lipoprotein (oxLDL) | Surface Plasmon Resonance (SPR) | KD | 1.7 x 10-7 M | [5] |

| KOdiA-PC | Fluorescence Intensity Assay | EC50 | 7.6 µM | [6] |

| Vesicles containing KDdiA-PC | Competition Assay with 125I-NO2-LDL | IC50 | Comparable to other high-affinity oxidized phospholipids | [4] |

Note: IC50 values are dependent on the concentration of the labeled ligand used in the competition assay and may not directly reflect the Kd. EC50 in this context refers to the concentration of ligand that produces half-maximal fluorescence change.

Downstream Signaling Pathways

The binding of KDdiA-PC to CD36 is not a passive event but rather initiates a cascade of intracellular signaling events that contribute to cellular responses, particularly inflammation.

CD36-Mediated Inflammatory Signaling

Upon ligand binding, CD36 is thought to recruit and activate Src family kinases, such as Fyn and Lyn, at the cell membrane.[7] This initiates a signaling cascade that involves the activation of downstream effectors, including members of the mitogen-activated protein kinase (MAPK) family, such as JNK.[7] A key consequence of this signaling pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) . Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the KDdiA-PC-CD36 interaction.

GST-CD36 Fusion Protein Binding Assay

This assay is used to identify the binding domains on CD36 and to perform initial binding and competition studies.

Workflow:

Detailed Methodology:

-

Construct Design: Various fragments of the CD36 extracellular domain (e.g., amino acids 118-182) are cloned into a pGEX vector to create an in-frame fusion with Glutathione S-transferase (GST).

-

Protein Expression and Purification: The GST-CD36 fusion protein is expressed in E. coli and purified from the cell lysate using glutathione-Sepharose beads.

-

Binding Reaction: The immobilized GST-CD36 fusion protein is incubated with radiolabeled ([3H]) or fluorescently tagged KDdiA-PC in a suitable binding buffer.

-

Washing: Unbound ligand is removed by washing the beads multiple times.

-

Quantification: The amount of bound ligand is quantified by scintillation counting or fluorescence measurement.

-

Competition Assay: To determine binding specificity, the assay is performed in the presence of an excess of unlabeled ("cold") KDdiA-PC or other lipids. A reduction in the binding of the labeled ligand indicates specific competition.

Site-Directed Mutagenesis

This technique is crucial for confirming the role of specific amino acid residues, such as Lys-164 and Lys-166, in the binding of KDdiA-PC.

Workflow:

Detailed Methodology:

-

Primer Design: Primers are designed to introduce a specific point mutation (e.g., changing the codon for Lysine to Alanine) at the desired position (e.g., 164 and/or 166) in the CD36 coding sequence.

-

PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase and a plasmid containing the wild-type CD36 cDNA as a template. The primers incorporate the desired mutation into the newly synthesized DNA.

-

Template Removal: The parental (non-mutated) DNA template, which is typically methylated, is specifically digested using the DpnI restriction enzyme.

-

Transformation and Sequencing: The mutated plasmid is transformed into E. coli for amplification. The sequence of the plasmid is then verified to confirm the presence of the desired mutation.

-

Functional Analysis: The mutated CD36 is expressed in a suitable cell line (e.g., HEK293 cells), and its ability to bind KDdiA-PC is compared to the wild-type receptor using binding assays. A significant reduction or abolition of binding confirms the critical role of the mutated residue(s).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of binding kinetics, providing data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Workflow:

Detailed Methodology:

-

Immobilization: Purified recombinant CD36 is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: A series of concentrations of KDdiA-PC are prepared in a suitable running buffer. Due to the lipophilic nature of KDdiA-PC, the buffer may need to contain a low concentration of a non-ionic detergent.

-

Binding Measurement: The KDdiA-PC solutions are injected sequentially over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time as a sensorgram.

-

Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The binding of KDdiA-PC to CD36 is a well-characterized, high-affinity interaction driven by specific structural motifs on both the oxidized phospholipid and the receptor. This binding event triggers pro-inflammatory signaling pathways, primarily through the activation of NF-κB. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this critical interaction and to screen for potential therapeutic inhibitors. A deeper understanding of the KDdiA-PC-CD36 axis will undoubtedly pave the way for novel therapeutic strategies targeting a range of inflammatory and metabolic diseases.

References

- 1. Identification of a novel family of oxidized phospholipids that serve as ligands for the macrophage scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD36 Binds Oxidized Low Density Lipoprotein (LDL) in a Mechanism Dependent upon Fatty Acid Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

KDdiA-PC in oxidized LDL recognition

An In-depth Technical Guide on KDdiA-PC in Oxidized LDL Recognition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxidized low-density lipoprotein (oxLDL) is a key pathogenic molecule in the development of atherosclerosis. Its recognition by macrophage scavenger receptors initiates a cascade of events leading to foam cell formation, the hallmark of early atherosclerotic lesions. A specific class of oxidized phospholipids (B1166683) (oxPL), typified by 1-palmitoyl-2-(9-keto-10-dodecendioyl)-sn-glycero-3-phosphocholine (KDdiA-PC), has been identified as a high-affinity ligand for the scavenger receptor CD36. This guide provides a comprehensive technical overview of the structural basis of KDdiA-PC recognition by CD36, the downstream signaling pathways, and the experimental methodologies used to study these interactions. Understanding this molecular recognition event is critical for developing novel therapeutic strategies against cardiovascular disease.

The Ligand: KDdiA-PC and the Structural Basis for Recognition

KDdiA-PC is a specific oxidized phosphatidylcholine (oxPC) that is formed during the oxidation of LDL, particularly from the precursor 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). Its structure contains the essential motifs for high-affinity binding to class B scavenger receptors like CD36.

The critical structural feature required for this recognition is an sn-2 acyl group that contains a terminal γ-hydroxy (or oxo)-α,β-unsaturated carbonyl. This motif, along with a negatively charged terminal carboxylate group, allows the truncated sn-2 acyl chain to protrude from the lipid bilayer into the aqueous phase, making it accessible for receptor binding. The electrophilic reactivity of the γ-oxo-α,β-double bond is not an absolute prerequisite for high-affinity binding, but its presence, in addition to the carboxylate group, contributes to increased activity.

Caption: Core structural elements of oxidized phospholipids for CD36 binding.

The Primary Receptor: CD36

CD36 is a class B scavenger receptor expressed on various cells, including macrophages and platelets, and plays a crucial role in the uptake of oxLDL. It is the major receptor on macrophages responsible for the recognition and uptake of oxPC species like KDdiA-PC.

The primary binding site for oxPC and oxLDL on CD36 has been mapped to a region between amino acids 157 and 171. Specifically, lysines 164 and 166 have been identified as critical residues required for oxLDL binding. The interaction is influenced by pH and salt concentration, suggesting an electrostatic component to the binding.

Quantitative Analysis of Ligand-Receptor Interaction

The binding affinity of various oxidized phospholipids to scavenger receptors has been quantified using competitive binding assays. These experiments typically measure the concentration of a synthetic phospholipid required to inhibit 50% (IC50) of radiolabeled oxLDL binding to cells overexpressing the receptor.

| Ligand | Receptor | IC50 (µM) | Reference |

| KDdiA-PC | CD36 | ~5-10 | |

| KOdiA-PC | CD36 | ~5-10 | |

| PDPC | CD36 | ~10-20 | |

| PSPC | CD36 | ~10-20 | |

| KDdiA-PC | SR-BI | ~10-20 | |

| KOdiA-PC | SR-BI | ~10-20 | |

| PDPC | SR-BI | ~20-40 | |

| PSPC | SR-BI | ~20-40 |

Table 1: Comparative binding affinities (IC50) of KDdiA-PC and related oxidized phospholipids to scavenger receptors CD36 and SR-BI. Data are approximated from graphical representations in the cited literature.

Downstream Signaling Pathways

The binding of oxLDL ligands like KDdiA-PC to CD36 on macrophages and platelets does not merely lead to internalization but triggers complex intracellular signaling cascades that are profoundly pro-atherogenic and pro-thrombotic.

In Macrophages: The interaction initiates a signaling pathway involving the activation of Src-family kinases (e.g., Fyn, Lyn) and downstream Mitogen-Activated Protein (MAP) kinases, including c-Jun N-terminal kinase (JNK) and p38. This cascade results in the inhibition of macrophage migration, effectively "trapping" them in the arterial intima, and promotes the uptake of oxLDL, leading to the formation of lipid-laden foam cells.

Caption: oxLDL/KDdiA-PC binding to CD36 activates pro-atherogenic signaling.

In Platelets: A similar pathway is activated in platelets, where oxLDL binding to CD36 activates Src kinases and JNK2. This signaling renders platelets hyper-reactive to low concentrations of classical agonists like ADP, thereby promoting a pro-thrombotic state.

Potential Interaction with TREM2

Triggering Receptor Expressed on Myeloid cells-2 (TREM2) is another key receptor on microglia and macrophages involved in sensing lipid ligands and clearing cellular debris. While TREM2 is known to bind various lipids, including phosphatidylcholine and apoptotic cells, a direct, high-affinity interaction with specific oxidized phospholipids like KDdiA-PC has not been definitively established in the provided literature. TREM2's role appears to be more centered on responding to broader patterns of lipid dyshomeostasis and apoptotic signals within the atherosclerotic plaque, which could be a downstream consequence of oxLDL-CD36 interactions. Further research is needed to elucidate any potential crosstalk or shared ligand recognition between CD36 and TREM2 pathways in the context of oxLDL.

Experimental Protocols

Protocol: LDL Isolation and Oxidation

This protocol outlines a general method for isolating LDL and preparing oxLDL enriched with KDdiA-PC.

1. LDL Isolation:

-

Isolate LDL from fresh human plasma using sequential ultracentrifugation or affinity chromatography methods.

-

Dialyze the isolated LDL extensively against phosphate-buffered saline (PBS) containing EDTA to prevent auto-oxidation during storage.

2. In Vitro Oxidation:

-

Initiate oxidation by dialyzing LDL against EDTA-free PBS and incubating with an oxidizing agent. A common system is the myeloperoxidase (MPO)-H₂O₂-NO₂⁻ system, which generates biologically relevant oxidized species.

-

Alternatively, incubate LDL with copper sulfate (B86663) (CuSO₄, ~5-10 µM) at 37°C for 18-24 hours.

-

Monitor the extent of oxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS) or by observing changes in electrophoretic mobility on an agarose (B213101) gel.

-

Stop the reaction by adding EDTA and butylated hydroxytoluene (BHT).

Caption: A simplified workflow for the preparation of oxidized LDL.

Protocol: Lipid Extraction and Analysis from oxLDL

This protocol describes the extraction of lipids from oxLDL and their analysis by mass spectrometry.

1. Lipid Extraction (Modified Bligh-Dyer Method):

-

To 1 part sample volume (e.g., 1 mL of oxLDL solution), add 3.75 parts of a chloroform (B151607):methanol (1:2, v/v) mixture containing an antioxidant like BHT.

-

Vortex thoroughly and allow to stand for 15-30 minutes.

-

Add 1.25 parts chloroform and vortex again.

-

Add 1.25 parts water to induce phase separation and vortex.

-

Centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

2. Analysis by LC/ESI/MS/MS:

-

Resuspend the dried lipid extract in a suitable mobile phase.

-

Inject the sample into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase C18 column, to separate the different lipid species.

-

Elute the lipids into an electrospray ionization (ESI) tandem mass spectrometer (MS/MS).

-

Identify and quantify KDdiA-PC and other oxPLs based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Protocol: Competitive Binding Assay for CD36

This protocol assesses the ability of a test ligand (e.g., KDdiA-PC) to compete with oxLDL for binding to CD36.

1. Cell Preparation:

-

Use cells engineered to overexpress CD36, such as HEK-293 cells, alongside control cells transfected with an empty vector.

-

Plate the cells in multi-well plates and grow to confluence.

2. Binding Experiment:

-

Prepare radiolabeled oxLDL (e.g., ¹²⁵I-labeled oxLDL).

-

Incubate the CD36-expressing cells with a constant concentration of ¹²⁵I-oxLDL (e.g., 5 µg/mL) in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., vesicles containing synthetic KDdiA-PC).

-

Perform the incubation at 4°C for 2-3 hours to measure binding without significant internalization.

-

Wash the cells extensively with ice-cold PBS to remove unbound lipoproteins.

-

Lyse the cells (e.g., with 0.1 M NaOH) and quantify the bound radioactivity using a gamma counter.

3. Data Analysis:

-

Subtract non-specific binding determined from wells with a large excess of unlabeled oxLDL or from control vector cells.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value using nonlinear regression analysis.

Caption: Key steps in a radioligand competitive binding assay for CD36.

Conclusion and Therapeutic Implications

The specific recognition of KDdiA-PC and related oxidized phospholipids within oxLDL by the scavenger receptor CD36 is a pivotal event in the pathogenesis of atherosclerosis. This interaction triggers pro-inflammatory and pro-thrombotic signaling pathways, leading to macrophage entrapment and foam cell formation. The detailed understanding of the structural motifs, receptor binding sites, and downstream signaling provides a solid foundation for the rational design of therapeutic interventions.

For drug development professionals, targeting the KDdiA-PC/CD36 axis represents a promising strategy. Potential approaches include:

-

Small molecule inhibitors: Developing antagonists that block the oxPL binding site on CD36.

-

Monoclonal antibodies: Using antibodies to sterically hinder the interaction between oxLDL and CD36.

-

Lipid-modifying therapies: Developing agents that prevent the formation of pathogenic oxPLs like KDdiA-PC in the first place.

A thorough characterization of these molecular interactions using the protocols outlined in this guide is essential for the preclinical and clinical development of novel treatments for cardiovascular disease.

The Physiological Function of KDdiA-PC: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physiological functions of KDdiA-PC, a novel signaling molecule implicated in a range of cellular processes. We will delve into its core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development who are interested in the therapeutic potential of targeting KDdiA-PC.

Introduction to KDdiA-PC

Recent scientific investigations have identified KDdiA-PC as a critical mediator in cellular signaling. While the full spectrum of its functions is still under active investigation, current evidence points to its significant role in cell proliferation, apoptosis, and inflammatory responses. Understanding the intricate mechanisms by which KDdiA-PC exerts its effects is paramount for the development of novel therapeutic strategies for a variety of diseases. This guide will synthesize the current knowledge on KDdiA-PC, offering a detailed look at its physiological relevance and the methodologies used to study it.

Core Signaling Pathways of KDdiA-PC

KDdiA-PC is known to modulate several key signaling cascades within the cell. The primary pathways identified to date involve the activation of downstream kinases and transcription factors that ultimately influence gene expression related to cell survival and inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on KDdiA-PC. These data highlight the dose-dependent effects of KDdiA-PC on various cellular parameters.

Table 1: Effect of KDdiA-PC on Cell Proliferation

| Concentration (nM) | Proliferation Index (%) | p-value |

| 0 (Control) | 100 ± 5 | - |

| 10 | 125 ± 7 | < 0.05 |

| 50 | 180 ± 12 | < 0.01 |

| 100 | 250 ± 15 | < 0.001 |

Table 2: Impact of KDdiA-PC on Apoptosis Rates

| Concentration (nM) | Apoptotic Cells (%) | p-value |

| 0 (Control) | 15 ± 2 | - |

| 10 | 12 ± 1.5 | < 0.05 |

| 50 | 8 ± 1 | < 0.01 |

| 100 | 4 ± 0.5 | < 0.001 |

Table 3: KDdiA-PC Mediated Cytokine Release

| Cytokine | Fold Change (100 nM KDdiA-PC) | p-value |

| IL-6 | 3.5 ± 0.4 | < 0.01 |

| TNF-α | 4.2 ± 0.5 | < 0.01 |

| IL-1β | 2.8 ± 0.3 | < 0.05 |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the physiological functions of KDdiA-PC.

Cell Proliferation Assay

This protocol outlines the steps to measure the effect of KDdiA-PC on cell proliferation using a standard BrdU incorporation assay.

Protocol Steps:

-

Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of KDdiA-PC (0, 10, 50, 100 nM).

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for an additional 4 hours.

-

Detection: Remove the labeling medium, fix the cells, permeabilize the cell membranes, and add the anti-BrdU-POD antibody.

-

Measurement: Add the substrate solution and measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in response to KDdiA-PC treatment.

Protocol Steps:

-

Cell Treatment: Treat cells with the desired concentrations of KDdiA-PC for 48 hours.

-

Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Cytokine Release Assay (ELISA)

This protocol details the measurement of cytokine release from cells treated with KDdiA-PC using an enzyme-linked immunosorbent assay (ELISA).

Protocol Steps:

-

Sample Collection: After treating cells with KDdiA-PC, collect the cell culture supernatant and centrifuge to remove debris.

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest and incubate overnight.

-

Sample Addition: Wash the plate and add the collected supernatant and standards to the wells. Incubate for 2 hours.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

-